6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
6-ethyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-4-13-10(2)17-15-14(12-8-6-5-7-9-12)11(3)18-19(15)16(13)20/h5-9,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBALWJAFBKKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . Industrial production methods may involve microwave irradiation or conventional heating to achieve the desired chemical transformations .
Chemical Reactions Analysis
6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Biology: The compound exhibits enzymatic inhibitory activity, making it a candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Due to its antitumor properties, it is being explored for the development of new anticancer drugs.
Industry: Its photophysical properties make it useful in the development of advanced materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is a crucial enzyme in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
Biological Activity
6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 162286-54-6
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class can inhibit specific enzymes and receptors involved in cancer progression and inflammatory processes.
Enzyme Inhibition
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on several kinases and enzymes:
- Aurora-A Kinase : Inhibition with IC50 values as low as 0.16 µM has been reported for similar compounds, indicating potential for targeting cell cycle regulation in cancer therapy .
Anticancer Activity
Recent research highlights the anticancer potential of this compound:
- Cell Line Studies :
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase .
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidines have also shown promise as anti-inflammatory agents:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been reported to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a role in managing inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Study on MCF7 Cell Lines : A derivative exhibited an IC50 value of 0.01 µM against MCF7 cells when compared to doxorubicin as a standard treatment, highlighting its potential as a more effective therapeutic agent .
- Combination Therapy : Research indicates that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatments.
Q & A
Q. What are the optimal synthetic routes for 6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds. Key steps include:
- Step 1 : Condensation of ethyl 3-ethoxyacrylate with 3-amino-5-methyl-1-phenylpyrazole under reflux in acetic acid to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Ethyl and methyl group introduction via nucleophilic substitution or alkylation reactions. Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical for regioselectivity .
- Optimization : Use of catalysts like triethylamine improves yield (up to 72%), while HPLC monitoring ensures purity (>95%) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), pyrimidine NH (δ 10.2 ppm), and ethyl/methyl groups (δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (MW: 323.4 g/mol) with [M+H]+ peak at m/z 324.2 .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angle between phenyl and pyrimidine rings: 42.5°) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro screening :
- Kinase Inhibition : Use ADP-Glo™ assay for EGFR or BRAF kinases (IC50 determination) .
- Antimicrobial Activity : Broth microdilution against S. aureus (MIC range: 8–32 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (CC50 > 50 µM) .
Advanced Research Questions
Q. How do substituent modifications at positions 3 (phenyl) and 7 (OH) influence bioactivity?
- Methodological Answer :
- SAR Analysis :
| Substituent (Position 3) | Activity Trend (IC50) | Source |
|---|---|---|
| 4-Fluorophenyl | EGFR IC50: 0.8 µM | |
| 3-Chlorophenyl | BRAF IC50: 1.2 µM | |
| Unsubstituted phenyl | EGFR IC50: 5.6 µM |
- Position 7 : Replacing -OH with -NH2 enhances solubility but reduces kinase affinity (e.g., IC50 increases from 0.8 µM to 3.4 µM) .
Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?
- Methodological Answer :
- Variable Factors :
- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to membrane permeability differences .
- Assay conditions : Adjust pH (7.4 vs. 6.5) and cation content (Mg2+ chelation) to standardize MIC measurements .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers (e.g., p < 0.05) .
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Acetylate the 7-OH group to enhance oral bioavailability (Cmax increases from 1.2 µg/mL to 3.8 µg/mL in rats) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm) to prolong half-life (t1/2 from 2.1 h to 6.5 h) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP3A4-mediated degradation pathways .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond with 7-OH), Leu694 (hydrophobic contact with ethyl group) .
- MD Simulations : GROMACS 2022 for 100 ns trajectories to assess complex stability (RMSD < 2.0 Å) .
- QSAR Models : Apply Random Forest regression (R2 > 0.85) to correlate logP values (1.8–3.2) with antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
